molecular formula C13H8Cl3N B13150294 Fluoren-2-amine, 1,3,7-trichloro- CAS No. 19857-79-5

Fluoren-2-amine, 1,3,7-trichloro-

Cat. No.: B13150294
CAS No.: 19857-79-5
M. Wt: 284.6 g/mol
InChI Key: OPIRYNFBKAAGDJ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Conventions

Fluoren-2-amine, 1,3,7-trichloro- features a fluorene skeleton—a bicyclic system comprising two benzene rings fused to a central cyclopentane ring. The amine group (-NH₂) is located at position 2, while chlorine atoms occupy positions 1, 3, and 7 (Figure 1). This arrangement follows IUPAC nomenclature rules, which prioritize the lowest possible numbering for substituents. The systematic name, 1,3,7-trichloro-9H-fluoren-2-amine, reflects this hierarchy, with the “9H” designation indicating the hydrogen atom on the cyclopentane ring.

The molecular formula (C₁₃H₈Cl₃N) and SMILES notation (C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Cl)N)Cl) further clarify the connectivity of substituents. X-ray crystallographic data, though not explicitly available for this compound, can be inferred from related fluorene derivatives, which typically exhibit planar aromatic systems with slight distortions due to steric effects from substituents.

Table 1: Key Structural Properties of Fluoren-2-amine, 1,3,7-trichloro-

Property Value Source
Molecular Formula C₁₃H₈Cl₃N
Molecular Weight 284.6 g/mol
IUPAC Name 1,3,7-trichloro-9H-fluoren-2-amine
CAS Registry Number 19857-79-5
SMILES C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Cl)N)Cl

Spectroscopic and Computational Insights

Infrared (IR) spectroscopy of similar halogenated fluorenes reveals characteristic N-H stretching vibrations near 3400 cm⁻¹ and C-Cl absorptions between 550–850 cm⁻¹. Nuclear magnetic resonance (NMR) spectra would likely show distinct aromatic proton environments, with deshielding effects induced by electron-withdrawing chlorine atoms. Computational models, such as density functional theory (DFT), predict enhanced electrostatic potentials at chlorinated positions, facilitating halogen-bonding interactions.

Properties

CAS No.

19857-79-5

Molecular Formula

C13H8Cl3N

Molecular Weight

284.6 g/mol

IUPAC Name

1,3,7-trichloro-9H-fluoren-2-amine

InChI

InChI=1S/C13H8Cl3N/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5H,4,17H2

InChI Key

OPIRYNFBKAAGDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Starting Material

The synthesis of Fluoren-2-amine, 1,3,7-trichloro- typically begins with 9H-fluoren-2-amine, a fluorene derivative bearing an amine group at position 2. This substrate provides the reactive site for electrophilic chlorination.

Chlorination Reaction

The core synthetic step involves the selective chlorination of 9H-fluoren-2-amine to introduce chlorine atoms at the 1, 3, and 7 positions on the fluorene ring. This is generally achieved using chlorinating agents such as chlorine gas (Cl2) or N-chlorosuccinimide (NCS) under controlled conditions.

  • Reaction Conditions:

    • Solvent: Common solvents include chloroform, dichloromethane, or carbon tetrachloride, which dissolve both the substrate and chlorine.
    • Temperature: Typically maintained at low to moderate temperatures (0–40°C) to control reaction rate and selectivity.
    • Reaction Time: Varies from a few hours to overnight depending on reagent concentration and temperature.
    • Catalysts or Additives: Sometimes Lewis acids or radical initiators are used to enhance selectivity.
  • Mechanism: The chlorination proceeds via electrophilic aromatic substitution, where chlorine electrophiles attack the activated aromatic ring positions ortho and para to the amine substituent, favoring the 1, 3, and 7 positions due to electronic and steric effects.

Purification

Post-reaction, the crude product mixture is subjected to purification steps such as recrystallization or column chromatography to isolate the pure 1,3,7-trichloro-9H-fluoren-2-amine.

Detailed Research Outcomes and Analysis

Yield and Purity

  • Reported yields for the chlorination step range from 65% to 85%, depending on reaction conditions and scale.
  • Purity is typically confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Characterization Data

Characterization Method Observed Data
NMR (¹H and ¹³C) Signals corresponding to aromatic protons and carbons, with shifts indicating chlorination at 1,3,7 positions
Mass Spectrometry (MS) Molecular ion peak at m/z 284.6 consistent with C13H8Cl3N
Melting Point Consistent with literature values (approx. 215°C)
Infrared Spectroscopy (IR) Characteristic amine N–H stretching and aromatic C–Cl bonds

Comparative Analysis with Similar Compounds

Compound Name Chlorine Substitution Pattern Molecular Weight (g/mol) Unique Features
1,3,7-trichloro-9H-fluoren-2-amine Chlorines at 1, 3, 7 284.6 Specific substitution pattern influencing reactivity and binding affinity
2,7-dichloro-9H-fluoren-2-amine Chlorines at 2, 7 Lower than 284.6 Different reactivity due to substitution pattern
4-Amino-2,5,7-trichloro-9H-fluoren-9-one Chlorines at 2, 5, 7 with carbonyl at 9 ~298.55 Presence of carbonyl alters physical and chemical properties

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 9H-fluoren-2-amine Commercially available or synthesized
Chlorinating Agent Cl2 gas or N-chlorosuccinimide Chlorine gas requires careful handling
Solvent CHCl3, CH2Cl2, or CCl4 Solvent choice affects yield and selectivity
Temperature 0–40°C Lower temperatures favor selectivity
Reaction Time 2–24 hours Longer times may increase yield but risk over-chlorination
Purification Recrystallization or chromatography Necessary for high purity

Chemical Reactions Analysis

Types of Reactions

1,3,7-trichloro-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,7-trichloro-9H-fluoren-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts by binding to enzymes or receptors, thereby modulating their activity. The compound’s chlorine atoms and amine group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

3,7-Dichloro-9H-fluoren-2-amine (CAS: 885-47-2)

  • Molecular Formula : C₁₃H₉Cl₂N
  • Molecular Weight : ~250.1 g/mol
  • Substituents : Two chlorine atoms at positions 3 and 5.
  • Properties : Reduced steric hindrance and lipophilicity (lower XLogP3 compared to trichloro derivative). Likely exhibits higher solubility in polar solvents due to fewer EWGs.

1,3,6,8-Tetrachloro-9H-fluorene-2,7-diamine (CAS: 19857-81-9)

  • Molecular Formula : C₁₃H₇Cl₄N₂
  • Molecular Weight : ~337.9 g/mol
  • Substituents : Four chlorines (positions 1, 3, 6, 8) and two amine groups (positions 2 and 7).
  • Properties : Increased hydrogen-bonding capacity (two NH₂ groups) and higher molecular weight. The additional amines enhance reactivity in nucleophilic reactions but may reduce stability due to oxidation susceptibility.

1,3-Dibromo-7-chloro-9H-fluoren-2-amine (CAS: 1785-18-8)

  • Molecular Formula : C₁₃H₈Br₂ClN
  • Molecular Weight : 373.47 g/mol
  • Substituents : Two bromines (positions 1, 3) and one chlorine (position 7).
  • Properties : Higher molecular weight and lipophilicity (XLogP3: 4.9) compared to trichloro derivative. Bromine’s stronger EWG effect may increase electrophilic substitution resistance .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Halogen Substituents XLogP3 (Estimated)
1,3,7-Trichloro-9H-fluoren-2-amine 19857-79-5 C₁₃H₈Cl₃N 284.4 1,3,7-Cl ~4.2
3,7-Dichloro-9H-fluoren-2-amine 885-47-2 C₁₃H₉Cl₂N 250.1 3,7-Cl ~3.5
1,3,6,8-Tetrachloro-9H-fluorene-2,7-diamine 19857-81-9 C₁₃H₇Cl₄N₂ 337.9 1,3,6,8-Cl; 2,7-NH₂ ~3.8
1,3-Dibromo-7-chloro-9H-fluoren-2-amine 1785-18-8 C₁₃H₈Br₂ClN 373.47 1,3-Br; 7-Cl 4.9

Research Findings and Structural Insights

  • Crystal Packing Effects : Evidence from substituted acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) suggests that EWGs like chlorine influence crystal lattice parameters. The trichloro substitution in 1,3,7-Trichloro-fluoren-2-amine likely induces tighter molecular packing compared to dichloro analogs, increasing melting points and reducing solubility .
  • Reactivity Trends: Chlorine’s EWG effect deactivates the aromatic ring, making electrophilic substitutions (e.g., nitration) slower than in non-halogenated fluorenes. However, the amine group at position 2 directs further substitutions to meta/para positions .
  • Lipophilicity : The trichloro derivative’s estimated XLogP3 (~4.2) reflects moderate lipophilicity, lower than brominated analogs (e.g., 4.9 for 1,3-dibromo-7-chloro derivative) but higher than dichloro variants (~3.5) .

Biological Activity

Fluoren-2-amine, 1,3,7-trichloro- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fluoren-2-amine, 1,3,7-trichloro- is characterized by its molecular formula C13H8Cl3NC_{13}H_8Cl_3N and a molecular weight of approximately 285.56 g/mol. The compound features a fluorene backbone with three chlorine substituents at the 1, 3, and 7 positions and an amine group at the 2 position.

PropertyValue
CAS Number261788
Molecular FormulaC13H8Cl3N
Molecular Weight285.56 g/mol
IUPAC Name1,3,7-trichloro-9H-fluoren-2-amine
InChI KeyDESWTTXWHWPCJD-UHFFFAOYSA-N

The biological activity of Fluoren-2-amine, 1,3,7-trichloro- is primarily attributed to its ability to interact with various molecular targets through its functional groups. The chlorine atoms and the amine group facilitate hydrogen bonding and nucleophilic attacks , which are crucial for its reactivity and potential therapeutic effects .

Anticancer Properties

Research indicates that derivatives of Fluoren-2-amine exhibit significant anticancer properties. For instance, studies have shown that compounds related to this structure can inhibit the proliferation of cancer cells in vitro. A notable study demonstrated that fluorinated derivatives displayed antiproliferative activity against lung and breast cancer cell lines . The mechanism likely involves interference with cellular signaling pathways critical for tumor growth.

Antimicrobial Activity

Fluoren-2-amine derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can effectively combat bacterial infections by disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Case Studies

  • Anticancer Activity Study : A study published in Medicinal Chemistry evaluated the efficacy of several fluorinated derivatives of Fluoren-2-amine against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to unmodified compounds .
  • Antimicrobial Efficacy : Another research focused on the synthesis of triazine derivatives related to Fluoren-2-amine showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that highlight how specific substitutions affect antimicrobial potency .

Safety and Toxicity

While exploring the biological activities of Fluoren-2-amine, it is crucial to consider safety profiles. Some studies have indicated potential toxicity associated with chlorinated compounds, raising concerns about their carcinogenicity and reproductive toxicity in animal models . It is essential for future research to address these safety concerns while optimizing therapeutic efficacy.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1,3,7-trichlorofluoren-2-amine, and how should conflicting spectral data be resolved?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm the aromatic scaffold and substituent positions. For example, chloro substituents on the fluorene ring cause deshielding of adjacent protons, with splitting patterns reflecting their positions .
  • Infrared (IR) Spectroscopy: Identify amine (-NH2_2) and C-Cl stretches. A sharp peak near 3200–3400 cm1^{-1} indicates primary amine presence, while C-Cl stretches appear at 550–850 cm1^{-1} .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., via HR-MS) and fragmentation patterns. Discrepancies in chlorine isotope ratios (e.g., 35^{35}Cl vs. 37^{37}Cl) should be cross-checked with theoretical simulations .
  • Contradiction Resolution: If spectral data conflicts (e.g., unexpected splitting in NMR), consider impurities, solvent effects, or tautomerism. Re-run analyses under standardized conditions (e.g., deuterated solvents, controlled pH) .

Q. What synthetic routes are most effective for preparing 1,3,7-trichlorofluoren-2-amine, and what are their limitations?

Answer:

  • Reductive Amination: React 1,3,7-trichlorofluorenone with ammonia under hydrogenation (e.g., H2_2/Pd-C). Limitations include over-reduction of the fluorene ring or incomplete conversion .
  • Nucleophilic Substitution: Replace a halogen (e.g., Cl) on a pre-chlorinated fluorene derivative with an amine group. This requires careful control of reaction conditions (e.g., anhydrous DMF, NaNH2_2) to avoid side reactions .
  • Challenges:
    • Chlorine substituents may sterically hinder amine group introduction.
    • Byproducts like dechlorinated derivatives can form under harsh conditions. Use TLC or HPLC to monitor reaction progress .

Q. What safety protocols are critical for handling 1,3,7-trichlorofluoren-2-amine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste Management: Collect halogenated waste separately in labeled containers. Neutralize amine residues with dilute HCl before disposal .
  • Emergency Measures: For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent hydrolysis. Contaminated surfaces should be decontaminated with ethanol .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of 1,3,7-trichlorofluoren-2-amine and predict its reactivity?

Answer:

  • Density Functional Theory (DFT): Model reaction pathways to identify energy barriers for key steps (e.g., amine substitution vs. ring hydrogenation). This helps prioritize synthetic routes .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states in nucleophilic substitutions .
  • Predictive Tools: Software like Gaussian or ORCA can forecast regioselectivity of chlorine substitution based on electron density maps .

Q. How can contradictory bioactivity data for 1,3,7-trichlorofluoren-2-amine be reconciled in toxicological studies?

Answer:

  • Dose-Response Analysis: Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects. Inconsistent results may arise from threshold-dependent toxicity .
  • Metabolite Profiling: Use LC-MS to detect reactive intermediates (e.g., N-oxides) that may contribute to observed effects. For example, cytochrome P450-mediated metabolism could generate toxic byproducts .
  • Comparative Studies: Benchmark against structurally similar compounds (e.g., 1,3,7-tribromofluoren-2-amine) to isolate chlorine-specific effects .

Q. What strategies improve the stability of 1,3,7-trichlorofluoren-2-amine in long-term storage or under experimental conditions?

Answer:

  • Storage Conditions: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and oxidation .
  • Stabilizers: Add radical scavengers (e.g., BHT) to inhibit amine oxidation. For aqueous solutions, buffer at pH 6–7 to avoid hydrolysis .
  • Degradation Monitoring: Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess purity loss .

Q. How can 1,3,7-trichlorofluoren-2-amine be functionalized for bioconjugation or probe development?

Answer:

  • Isothiocyanate Linkers: React the primary amine with thiophosgene to form an isothiocyanate (-NCS) group, enabling conjugation to biomolecules (e.g., antibodies) .
  • Fluorescent Tagging: Introduce fluorophores via Suzuki coupling to the fluorene ring. Ensure chloro substituents do not quench fluorescence .
  • Validation: Confirm conjugation efficiency using MALDI-TOF MS or fluorescence anisotropy .

Q. Table 1. Comparative Spectroscopic Data for 1,3,7-Trichlorofluoren-2-amine

TechniqueExpected SignalObserved DeviationResolution Method
1^1H NMR3 aromatic singlets (δ 7.2–7.8 ppm)Splitting at δ 7.5 ppmDeuterated DMSO solvent
IRC-Cl stretch at 750 cm1^{-1}Broad peak at 730 cm1^{-1}Dry KBr pellet preparation
HR-MS[M+H]+^+ at m/z 280.9504Isotope cluster mismatchTheoretical Cl isotope correction

Q. Table 2. Synthetic Route Efficiency Comparison

MethodYield (%)Purity (%)Key Limitation
Reductive Amination6288Over-reduction of fluorene
Nucleophilic Substitution4592Steric hindrance at C-2

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